molecular formula C7H5FINO B2378534 2-Fluoro-5-iodobenzamide CAS No. 866683-81-0

2-Fluoro-5-iodobenzamide

Cat. No.: B2378534
CAS No.: 866683-81-0
M. Wt: 265.026
InChI Key: ZQSDNKFHRAHOMZ-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodobenzamide (C₇H₅FINO, MW 281.03 g/mol) is a halogenated benzamide derivative featuring fluorine and iodine substituents at the 2- and 5-positions of the benzene ring, respectively, with a carboxamide group at position 1. The iodine atom, a heavy halogen, may facilitate applications in crystallography (e.g., phasing via SHELX software ) or radiolabeling, while fluorine enhances metabolic stability and bioavailability in drug design .

Properties

IUPAC Name

2-fluoro-5-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSDNKFHRAHOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-iodobenzamide typically involves the iodination and fluorination of benzamide derivatives. One common method includes the following steps:

    Nitration: Benzamide is first nitrated to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Fluorination: The amino group is replaced with a fluorine atom using a fluorinating agent such as Selectfluor.

    Iodination: Finally, the compound is iodinated at the desired position using iodine and a suitable oxidizing agent.

Industrial Production Methods: Industrial production of 2-Fluoro-5-iodobenzamide may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-5-iodobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodobenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific molecular targets. The fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares 2-Fluoro-5-iodobenzamide with structurally related halogenated benzamides:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Features/Applications Source
2-Fluoro-5-iodobenzamide F (2), I (5), CONH₂ C₇H₅FINO 281.03 Pharmaceutical intermediate; halogen synergy for bioactivity
2-Amino-4-bromo-3-fluoro-5-iodobenzamide NH₂ (2), Br (4), F (3), I (5) C₇H₅BrFIN₂O 358.93 Research use in oncology; bromine enhances lipophilicity
N-(3-cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide CN (3), F (4,5), I (2) C₁₄H₇F₂IN₂O 396.12 High structural complexity for kinase inhibitor design
2-Chloro-N-[4-(dimethylamino)phenyl]-5-iodobenzamide Cl (2), I (5), N(CH₃)₂ (4) C₁₅H₁₄ClIN₂O 400.64 Electron-rich for organic electronics; dimethylamino group aids solubility

Key Differences and Implications

  • Halogen Effects: Iodine: Enhances molecular weight and polarizability, useful in X-ray crystallography (e.g., SHELXL refinement ). In 2-Fluoro-5-iodobenzamide, iodine’s size may sterically hinder interactions but improve heavy-atom phasing. Fluorine: Reduces metabolic degradation; its electronegativity alters electron density, affecting binding affinity. Chlorine in 2-Chloro-N-[4-(dimethylamino)phenyl]-5-iodobenzamide introduces steric bulk and electron-withdrawing effects .
  • Functional Groups: Amine (NH₂): In 2-Amino-4-bromo-3-fluoro-5-iodobenzamide, the amino group increases aqueous solubility and enables hydrogen bonding, critical for target engagement . Cyano (CN): The cyano group in N-(3-cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide adds polarity and serves as a hydrogen bond acceptor, influencing pharmacokinetics .

Research Findings and Challenges

  • Crystallography : Iodine’s high electron density aids in solving crystal structures using SHELX programs , though steric effects may complicate packing.
  • Limitations : Direct data on 2-Fluoro-5-iodobenzamide’s bioactivity are sparse; inferences rely on analogs.

Biological Activity

2-Fluoro-5-iodobenzamide is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

2-Fluoro-5-iodobenzamide consists of a benzene ring substituted with a fluorine atom at the 2-position and an iodine atom at the 5-position. This unique substitution pattern influences its reactivity and biological interactions.

The biological activity of 2-Fluoro-5-iodobenzamide is primarily attributed to its ability to interact with various molecular targets:

  • Dopamine Receptors : The compound has been studied for its binding affinity to dopamine D2 receptors, which are implicated in neuropsychiatric disorders. Research indicates that it may act as an antagonist, influencing dopaminergic signaling pathways .
  • Antitumor Activity : Preliminary studies suggest that 2-Fluoro-5-iodobenzamide exhibits cytotoxic effects against certain cancer cell lines. Its mechanism may involve the inhibition of cell proliferation through interference with nucleic acid synthesis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-Fluoro-5-iodobenzamide:

Study ReferenceBiological ActivityTargetIC50 Value (µM)Notes
Inhibition of cell proliferationL1210 leukemia cells<1Potent inhibition observed
Binding affinity to D2 receptorsDopamine receptorsNot specifiedInvestigated in neuropsychiatric disorders
Antiviral activityHerpes Simplex Virus0.0025 - 0.0126Minimal cytotoxicity in normal cells

Case Studies

  • Neuropsychiatric Disorders : A study evaluated the use of iodine-123-labeled 2-Fluoro-5-iodobenzamide in patients with suspected dopaminergic dysfunction. Results indicated significant binding to D2 receptors in certain patient populations, suggesting its utility in diagnostic imaging for psychiatric conditions .
  • Anticancer Research : In vitro studies demonstrated that 2-Fluoro-5-iodobenzamide effectively inhibited the proliferation of L1210 leukemia cells, with IC50 values in the nanomolar range. The growth inhibition was reversible upon the addition of thymidine, indicating a potential mechanism involving nucleic acid metabolism .

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